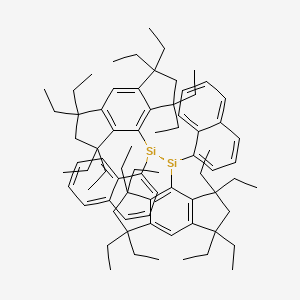
1,2-Bis(naphthalen-1-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)disilene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a complex organosilicon compound It features a disilene core, which is a silicon analog of alkenes, with two silicon atoms double-bonded to each other The compound is further substituted with naphthyl groups and octaethyl-hexahydro-s-indacenyl groups, making it a highly sterically hindered molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene typically involves the reaction of a suitable disilene precursor with naphthyl and octaethyl-hexahydro-s-indacenyl substituents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an aprotic solvent like toluene or THF (tetrahydrofuran) at low temperatures to control the reactivity of the disilene intermediate.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve similar synthetic routes but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene can undergo various types of chemical reactions, including:
Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.
Reduction: The compound can be reduced to form silyl radicals or silyl anions.
Substitution: The naphthyl and octaethyl-hexahydro-s-indacenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the disilene core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanones or siloxanes, while reduction could produce silyl radicals or anions. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of disilenes. Its unique structure allows researchers to explore steric and electronic effects in silicon chemistry.
Biology: The compound’s potential interactions with biological molecules are of interest, particularly in the development of silicon-based drugs or biomaterials.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of novel therapeutic agents.
Industry: The compound’s stability and reactivity make it a candidate for use in advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism by which (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene exerts its effects depends on the specific application. In chemical reactions, the disilene core acts as a reactive center, undergoing transformations that are influenced by the steric and electronic properties of the substituents. In biological systems, the compound may interact with proteins, nucleic acids, or cell membranes, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
Tetramethyldisilene: A simpler disilene with four methyl groups.
Hexaphenyldisilene: A disilene with six phenyl groups.
Bis(trimethylsilyl)disilene: A disilene with two trimethylsilyl groups.
Uniqueness
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is unique due to its highly sterically hindered structure, which imparts distinct reactivity and stability compared to simpler disilenes. The presence of naphthyl and octaethyl-hexahydro-s-indacenyl groups provides additional electronic and steric effects, making it a valuable compound for studying the chemistry of silicon-silicon double bonds.
特性
IUPAC Name |
naphthalen-1-yl-[naphthalen-1-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-57(69)47-58-64(74(27-11,28-12)50-70(58,19-3)20-4)67(63)77(61-45-37-41-53-39-33-35-43-55(53)61)78(62-46-38-42-54-40-34-36-44-56(54)62)68-65-59(71(21-5,22-6)51-75(65,29-13)30-14)48-60-66(68)76(31-15,32-16)52-72(60,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSXKNMUBFKOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC=CC5=CC=CC=C54)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC=CC1=CC=CC=C19)(CC)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
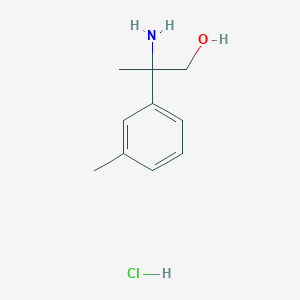
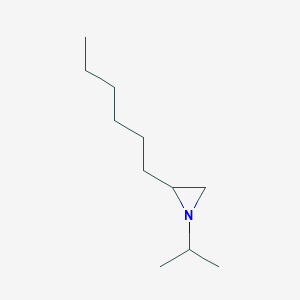
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)

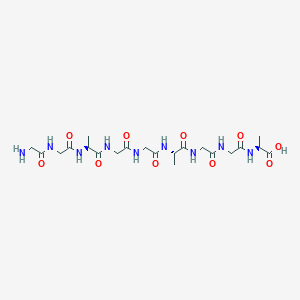
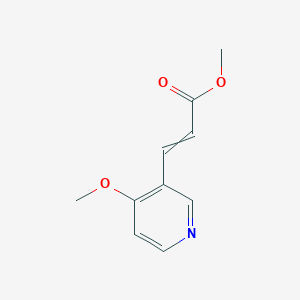
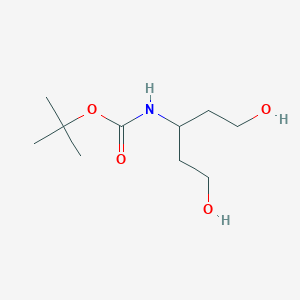
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
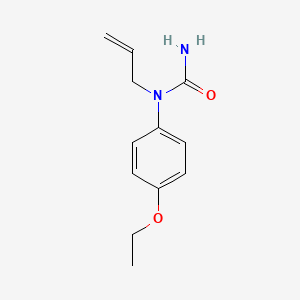

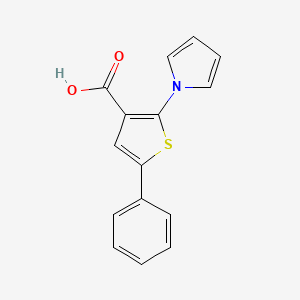
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
